N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride
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Overview
Description
N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and an aminophenyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Aminophenyl Group: This step often involves the use of coupling reactions, such as the Buchwald-Hartwig amination, where an aminophenyl halide is reacted with the quinazolinone core in the presence of a palladium catalyst.
Formation of the Propanamide Linker: This can be done through amide bond formation reactions, such as the use of carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives of the aminophenyl group.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide
- N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)butanamide
Uniqueness
N-(4-Aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3.ClH/c18-11-5-7-12(8-6-11)19-15(22)9-10-21-14-4-2-1-3-13(14)16(23)20-17(21)24;/h1-8H,9-10,18H2,(H,19,22)(H,20,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRIULAYVSAEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NC3=CC=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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